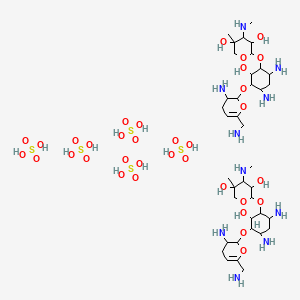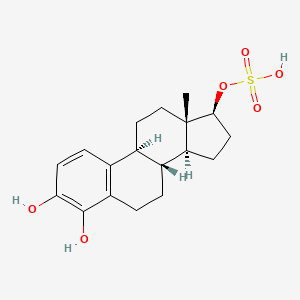
ApppA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppA) is a diadenosine polyphosphate compound. It is a member of the adenylylated nucleotides family, which are synthesized as a consequence of oxidative stress. These compounds are found in both prokaryotic and eukaryotic cells and are believed to act as intracellular signaling molecules, stimulating cell proliferation and other cellular responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ApppA is synthesized by aminoacyl-tRNA synthetases. The synthesis involves the formation of aminoacyladenylate from a first molecule of magnesium adenosine triphosphate (MgATP). A second adenosine triphosphate (ATP) molecule then adds as a substrate, leading to the synthesis of adenosine 5’,5’‘’-P1,P3-triphosphate from adenylate and the second ATP . The reaction is rate-determining in catalysis, with the presence of magnesium ions being essential for the reaction .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the enzymatic reactions using aminoacyl-tRNA synthetases. This would likely require controlled conditions to ensure high yield and purity, including the use of specific substrates, cofactors, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: ApppA undergoes various types of reactions, including hydrolysis and oxidation. It is hydrolyzed by specific enzymes such as diadenosine 5’,5’‘’-P1,P3-triphosphatase, which breaks it down into adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of magnesium ions and specific enzymes. Oxidative stress conditions can also lead to the synthesis and subsequent reactions of this compound .
Major Products Formed: The major products formed from the hydrolysis of this compound are adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .
Wissenschaftliche Forschungsanwendungen
ApppA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a signaling molecule to study cellular responses to oxidative stress and other metabolic stresses . In biomedical research, this compound is explored for its potential role in cell proliferation and as a marker for oxidative stress . Additionally, it has applications in the development of novel drug delivery systems, such as multi-layer microcapsules for oral delivery .
Wirkmechanismus
ApppA exerts its effects by acting as an intracellular signaling molecule. It is synthesized in response to oxidative stress and other metabolic stresses, and it is believed to stimulate cell proliferation and other cellular responses . The synthesis of this compound involves aminoacyl-tRNA synthetases, which catalyze the formation of the compound from ATP molecules . The presence of magnesium ions is essential for the catalytic reaction .
Vergleich Mit ähnlichen Verbindungen
ApppA is similar to other adenylylated nucleotides such as adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA) and adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp). These compounds are also synthesized in response to oxidative stress and act as signaling molecules . this compound is unique in its specific role in stimulating cell proliferation and its distinct enzymatic synthesis pathway .
List of Similar Compounds:- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA)
- Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp)
- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppG)
Eigenschaften
IUPAC Name |
bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUPZZLIQAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O16P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274294 |
Source


|
| Record name | AC1L1AGT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158700-26-6 |
Source


|
| Record name | AC1L1AGT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
